N-cycloheptyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
CAS No.: 900010-20-0
Cat. No.: VC4480622
Molecular Formula: C20H23FN4O2S
Molecular Weight: 402.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900010-20-0 |
|---|---|
| Molecular Formula | C20H23FN4O2S |
| Molecular Weight | 402.49 |
| IUPAC Name | N-cycloheptyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide |
| Standard InChI | InChI=1S/C20H23FN4O2S/c21-13-7-9-15(10-8-13)25-18(16-11-28-12-17(16)24-25)23-20(27)19(26)22-14-5-3-1-2-4-6-14/h7-10,14H,1-6,11-12H2,(H,22,26)(H,23,27) |
| Standard InChI Key | JVXKSEDRSXPDJM-UHFFFAOYSA-N |
| SMILES | C1CCCC(CC1)NC(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F |
Introduction
Synthesis and Potential Applications
The synthesis of such compounds typically involves multi-step reactions, including the formation of the thieno[3,4-c]pyrazole ring and subsequent attachment of the cycloheptyl and 4-fluorophenyl groups. The oxamide linkage can be formed through condensation reactions involving appropriate precursors.
Synthesis Steps:
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Formation of Thieno[3,4-c]pyrazole Ring: This involves the reaction of thiophene derivatives with pyrazole precursors.
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Introduction of 4-Fluorophenyl Group: Typically achieved through cross-coupling reactions.
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Attachment of Cycloheptyl Group: Involves nucleophilic substitution or alkylation reactions.
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Formation of Oxamide Linkage: Condensation of appropriate amine and acid derivatives.
Potential Applications:
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Pharmaceuticals: Oxamides have been explored for their antimicrobial and anticancer properties.
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Agricultural Chemicals: Some oxamides are used as fungicides or insecticides.
Research Findings and Future Directions
While specific research findings on N-cycloheptyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide are not available, studies on similar compounds suggest potential biological activities. Future research should focus on synthesizing this compound and evaluating its pharmacological properties, including toxicity and efficacy in various biological assays.
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